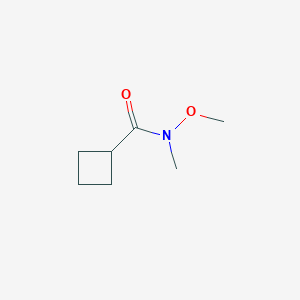

N-methoxy-N-methylcyclobutanecarboxamide

Description

N-Methoxy-N-methylcyclobutanecarboxamide (CAS: 640768-72-5) is a specialized Weinreb amide derivative characterized by a cyclobutane ring fused to a carboxamide group substituted with methoxy and methyl moieties. Its molecular formula is C₇H₁₃NO₂ (molecular weight: 143.18 g/mol), with a SMILES string CN(C(=O)C1CCC1)OC and InChIKey HKNFUJIVKFTWJB-UHFFFAOYSA-N .

Properties

IUPAC Name |

N-methoxy-N-methylcyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(10-2)7(9)6-4-3-5-6/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNFUJIVKFTWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665564 | |

| Record name | N-Methoxy-N-methylcyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640768-72-5 | |

| Record name | N-Methoxy-N-methylcyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification and Amidation Sequence

A common synthetic route starts with cyclobutanecarboxylic acid, which is first converted into an ester intermediate by reaction with methanol in the presence of an acid catalyst. This ester is subsequently treated with methylamine and methanol under controlled conditions to yield the N-methoxy-N-methylcyclobutanecarboxamide. Moderate temperatures and appropriate solvents (e.g., dichloromethane or methanol) are typically employed to optimize yield and purity.

Use of Carbonyldiimidazole (CDI) Activation

An alternative and more efficient method involves activating the cyclobutanecarboxylic acid with 1,1’-carbonyldiimidazole (CDI) to form an imidazolide intermediate. This activated intermediate then reacts with N,O-dimethylhydroxylamine hydrochloride to afford the desired N-methoxy-N-methyl amide. This method benefits from milder conditions and higher selectivity, often conducted in dichloromethane at room temperature with stirring for several hours.

Detailed Experimental Procedure (Adapted from Related N-Methoxy-N-Methyl Amides)

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | Cyclobutanecarboxylic acid + CDI (1.1 equiv) in DCM, stirred 45 min | Formation of activated imidazolide intermediate | - |

| 2 | Addition of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv), stir 6 h at room temperature | Nucleophilic substitution to form N-methoxy-N-methylamide | ~85% (typical) |

| 3 | Workup: Quench with 1 M HCl, extraction with DCM, washes with brine and bicarbonate | Purification and isolation of product | - |

This procedure is adapted from analogous syntheses of N-methoxy-N-methyl amides such as N-methoxy-N-methylpropanamide derivatives, which share similar reactivity and purification profiles.

Analytical and Characterization Techniques

- NMR Spectroscopy: ^1H and ^13C NMR are used for structural confirmation, with characteristic signals for methoxy (NOCH3) and methyl (NCH3) groups. Advanced 2D NMR techniques (HSQC, HMBC) ensure full resonance assignment.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight and purity.

- Chromatography: Silica gel column chromatography is standard for purification, and chiral HPLC can be applied if enantiomeric purity is relevant.

- Melting Point: Used for solid derivatives to assess purity.

Research Findings and Optimization Insights

- The CDI activation method offers superior control over reaction conditions, minimizing side reactions compared to direct esterification/amidation.

- Reaction temperature and solvent choice significantly affect yield; room temperature in dichloromethane is optimal.

- The use of inert atmosphere (argon) and anhydrous conditions improves reproducibility and product quality.

- Purification protocols involving sequential acid/base washes and drying over sodium sulfate are critical for removing residual reagents and by-products.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Esterification + Amidation | Cyclobutanecarboxylic acid | Methanol, methylamine | Moderate temperature, solvent | Moderate to high | Simple reagents | Longer reaction time, possible side products |

| CDI Activation + Amidation | Cyclobutanecarboxylic acid | CDI, N,O-dimethylhydroxylamine hydrochloride | Room temp, DCM, inert atmosphere | High (~85%) | Mild conditions, high selectivity | Requires CDI, sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methylcyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfuric acid, triethylamine, and dichloromethane . The conditions for these reactions vary, but they often involve controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted cyclobutanecarboxamides.

Scientific Research Applications

Chemical Synthesis Applications

N-methoxy-N-methylcyclobutanecarboxamide serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions:

- Building Block for Complex Molecules : The compound can be utilized in the synthesis of functionalized derivatives, enhancing the diversity of chemical libraries for drug discovery and development .

- Reaction Types : this compound can undergo oxidation, reduction, and substitution reactions, making it versatile for various synthetic pathways. For instance, it can be oxidized to form carboxylic acids or reduced to yield alcohols.

Biological Research Applications

The biological implications of this compound are significant, particularly in pharmacology:

- Potential Pharmacological Activity : Research indicates that this compound may interact with specific biological targets such as enzymes and receptors, making it a candidate for further investigation into its therapeutic potential .

- Histamine H3 Receptor Antagonism : Studies have highlighted its selectivity for the histamine H3 receptor, suggesting potential applications in treating conditions related to this receptor's dysfunction . Compounds with high affinity for the H3 receptor could lead to new treatments for neurological disorders.

Material Science Applications

In addition to its use in organic synthesis and biology, this compound has potential applications in materials science:

- Polymer Production : The compound can be incorporated into polymer matrices to enhance specific properties such as solubility and thermal stability. Its unique structure may contribute to the development of specialty chemicals and advanced materials .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Mechanism of Action

The mechanism of action of N-methoxy-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Properties:

- Physical State : Colorless oil .

- Spectroscopic Data :

- Collision Cross-Section (CCS) : Predicted CCS values range from 131.5–137.7 Ų for adducts like [M+H]⁺ and [M+Na]⁺ .

This compound is utilized in organic synthesis as a Weinreb amide , enabling controlled ketone formation via nucleophilic acyl substitution .

Comparison with Structural Analogs

N-Methoxy-N-Methylcyclopropanecarboxamide

3-(Benzyloxy)-N-Methoxy-N-Methylcyclobutanecarboxamide

- Molecular Formula : Includes a benzyloxy (C₆H₅CH₂O-) substituent (CAS: 1187594-95-1) .

- Structure : Benzyloxy group at the 3-position of the cyclobutane ring.

- Implications :

- Increased hydrophobicity and molecular weight compared to the parent compound.

- The benzyl group may enhance stability in acidic conditions but complicate purification due to higher boiling points.

N-(3-Aminopropyl)-N-Methylcyclobutanecarboxamide

General Comparison of Weinreb Amides

Research Findings and Implications

- Synthetic Utility : The cyclobutane derivative’s rigidity may hinder steric access in reactions compared to linear Weinreb amides (e.g., Boc-L-Leu-NMe(OMe)) .

- Spectroscopic Trends : The amide carbonyl IR peak (~1674 cm⁻¹) aligns with typical Weinreb amides, while cyclopropane analogs may show shifted peaks due to ring strain .

- Safety and Handling: Limited toxicological data exist for these compounds; precautions similar to other carboxamides (e.g., glovebox use, ventilation) are recommended .

Biological Activity

N-methoxy-N-methylcyclobutanecarboxamide (CAS Number: 640768-72-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

- Molecular Formula: C7H13NO2

- Molecular Weight: 143.184 g/mol

- Density: 1.1 ± 0.1 g/cm³

- Boiling Point: 176.8 ± 23.0 °C at 760 mmHg

- Flash Point: 60.7 ± 22.6 °C

This compound has been studied for its role as a Janus kinase (JAK) inhibitor, which is significant in the context of inflammatory and autoimmune diseases. JAKs are critical in cytokine signaling pathways that regulate immune responses and hematopoiesis. The inhibition of JAKs can lead to decreased inflammation and modulation of immune system activity, making this compound a candidate for treating conditions such as myelofibrosis and other JAK-associated disorders .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the JAK/STAT signaling pathway. This inhibition can reduce the activation of pro-inflammatory cytokines, thereby alleviating symptoms in diseases characterized by chronic inflammation .

Case Studies

- Clinical Trials : In a study presented at the American Society of Hematology Annual Meeting, the compound showed promising results in patients with primary myelofibrosis (PMF). The study reported significant clinical responses, highlighting its effectiveness as a JAK inhibitor .

- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively reduced cell proliferation in various cancer cell lines, suggesting potential applications in oncology .

Data Table: Biological Activity Summary

Q & A

Q. Key factors affecting yield :

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack during amidation.

- Temperature : Excess heat may lead to cyclobutane ring strain release, forming by-products.

- Reagent purity : Impurities in N,O-dimethylhydroxylamine can reduce amidation efficiency.

Advanced: How can competing reaction pathways during synthesis lead to data contradictions in product characterization?

Answer:

Competing pathways, such as incomplete cyclization or ring-opening, may occur due to:

- Ring strain : The cyclobutane ring’s instability under acidic/basic conditions can lead to rearrangement (e.g., forming linear alkenes) .

- By-product formation : Residual thionyl chloride may chlorinate the amide group, producing N-chloro derivatives detectable via LC-MS .

Q. Resolution strategies :

- Reaction monitoring : Use inline FTIR to track carbonyl chloride intermediates.

- Controlled quenching : Neutralize excess SOCl₂ with ice-cold sodium bicarbonate before amidation .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>95%) and detect polar by-products .

Advanced: How can computational modeling resolve discrepancies between predicted and observed reactivity in cyclobutane ring modifications?

Answer:

- DFT calculations : Predict transition states for ring-opening reactions under thermal or photochemical conditions. For example, [4+2] cycloadditions may compete with ring strain-driven fragmentation .

- Molecular dynamics (MD) : Simulate solvent effects on ring stability; polar solvents stabilize the carboxamide via hydrogen bonding, reducing ring strain .

Q. Application :

- Compare computed IR spectra with experimental data to identify unexpected intermediates (e.g., ring-opened diradicals) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile) and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential release of volatile reagents (e.g., SOCl₂ residuals) .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Advanced: How does substituent variation on the cyclobutane ring influence the compound’s biological or catalytic activity?

Answer:

Q. Methodology :

- SAR studies : Synthesize analogs with substituents at C2/C3 positions and assay activity (e.g., enzyme inhibition) .

Basic: What solvents and temperatures optimize recrystallization of this compound?

Answer:

- Solvent pairs : Ethyl acetate/hexane (1:3 v/v) at 0–4°C yield needle-like crystals.

- Temperature gradient : Slow cooling from 60°C to room temperature minimizes occluded solvents .

Advanced: How can advanced mass spectrometry (MS) techniques differentiate isobaric impurities in synthesized batches?

Answer:

- High-resolution MS (HRMS) : Resolve isobars (e.g., C₇H₁₁NO₂ vs. C₆H₇NO₃) via exact mass (<5 ppm error).

- MS/MS fragmentation : Characterize impurities by unique cleavage patterns (e.g., loss of CH₃O• from the methoxy group) .

Basic: What are the documented stability profiles of this compound under varying pH conditions?

Answer:

- Acidic (pH <3) : Rapid hydrolysis to cyclobutanecarboxylic acid and N-methylmethoxyamine .

- Neutral/basic (pH 7–9) : Stable for >30 days at 25°C, as confirmed by accelerated stability testing .

Advanced: How can photochemical reactions expand the utility of this compound in synthesizing strained heterocycles?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.